(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1486470-12-5
VCID: VC8030708
InChI: InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC1C(=O)O
Molecular Formula: C9H15NO4
Molecular Weight: 201.22 g/mol

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

CAS No.: 1486470-12-5

Cat. No.: VC8030708

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid - 1486470-12-5

Specification

CAS No. 1486470-12-5
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol
IUPAC Name (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1
Standard InChI Key NOZMNADEEKQWGO-WDSKDSINSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)NC1CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C(=O)O

Introduction

Structural and Physical Properties

The compound’s structure includes a cyclopropane ring with adjacent substituents: a carboxylic acid group at position 1 and a Boc-protected amine at position 2. The Boc group is a widely used protecting moiety in peptide synthesis, ensuring stability during multi-step reactions .

PropertyValue
Molecular FormulaC₉H₁₅NO₄
Molecular Weight201.22 g/mol
IUPAC Name(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
InChIInChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6
SMILESCC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O
Storage Conditions2–8°C, dry, away from moisture

Stereochemistry: The (1S,2S) configuration is confirmed by NOESY NMR experiments and X-ray crystallography in related cyclopropane derivatives .

Synthesis and Preparation Methods

The synthesis of this compound involves two key steps: cyclopropanation and Boc protection.

Cyclopropanation

Cyclopropane rings are typically formed via metal-catalyzed reactions (e.g., Simmons-Smith) or nitrogen ylide-mediated cyclopropanation . For example, the reaction of vinylpyrimidines with nitrogen ylides derived from t-butyl bromoacetate and DABCO yields cyclopropane esters, which are hydrolyzed to carboxylic acids .

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. Industrial-scale production employs flow microreactors to optimize yield and reduce waste .

Synthetic StepReagents/ConditionsYieldReference
Cyclopropanationt-butyl bromoacetate, DABCO, Cs₂CO₃86%
Boc ProtectionBoc₂O, triethylamine, dichloromethane>90%
Deprotection (Boc Removal)Trifluoroacetic acid (TFA) in DCMQuantitative

Applications in Organic and Biochemical Research

Intermediate in Peptide Synthesis

The Boc group’s versatility makes this compound a key intermediate in peptide synthesis. It protects the amine during coupling reactions, preventing side reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for subsequent steps .

Enzyme Inhibition and Biochemical Studies

The cyclopropane ring mimics transition-state analogs in enzymatic reactions, making the compound useful for studying enzyme mechanisms. Its stereochemistry enhances specificity in binding to active sites .

Materials Science and Fluorinated Derivatives

Fluorinated analogs, such as 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (CAS 796882-45-6), leverage fluorine’s electronegativity for enhanced stability in medicinal chemistry and materials science.

Research Findings and Case Studies

FactorImpact on Stability
TemperatureDegradation above 25°C
MoistureHydrolysis of ester/carboxylic acid groups
Light ExposurePhotooxidation of cyclopropane ring

Comparative Analysis with Related Compounds

The following table highlights structural and functional differences between this compound and its analogs:

CompoundCASMolecular FormulaKey Feature
(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid1486470-12-5C₉H₁₅NO₄Boc-protected amine, cyclopropane ring
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid796882-45-6C₉H₁₃F₂NO₄Fluorinated ring, enhanced stability
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylateN/AC₁₀H₁₇NO₄Esterified carboxylic acid

Future Directions and Challenges

  • Sustainability: Flow chemistry and microreactors are being explored to reduce solvent use and improve scalability .

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to bypass chiral resolution steps remains a priority .

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